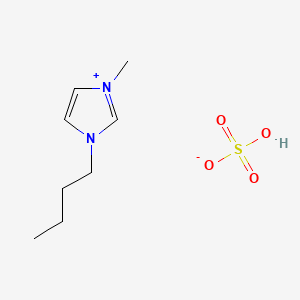
2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
Overview
Description
The compound “2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole” is a complex organic molecule. The “2,3-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 2nd and 3rd positions . The “4,4-dimethyl-4,5-dihydrooxazole” part suggests the presence of an oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) with two methyl (CH3) groups attached at the 4th position .
Scientific Research Applications
Catalytic Properties in Ethylene Oligomerization
Research has demonstrated the use of compounds related to 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole in the field of catalysis. For instance, phosphinooxazoline ligands have been synthesized and utilized to explore the catalytic properties of their corresponding Ni(II) complexes in ethylene oligomerization (Speiser et al., 2004).
Use in Palladium(II) Complexes
Palladium(II) complexes containing phosphinito-oxazoline and phosphonito-oxazoline ligands, similar in structure to 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, have been synthesized. These complexes are involved in CO/ethylene insertion intermediates and have been structurally characterized (Agostinho et al., 2007).
Role in Cycloruthenated Complex Synthesis
Cycloruthenated complexes synthesized from aryloxazolines, including those similar to 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, have been explored. These complexes show promising catalytic activity in nitroarene reduction, indicating their potential in catalytic applications (Jia et al., 2016).
Electrochemical Reduction of CO2
Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, which include structures similar to 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, have been synthesized and studied for their ability to catalyze the electrochemical reduction of CO2 (Nganga et al., 2017).
properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)9-6-5-7-10(15-3)11(9)16-4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXIBCRXNKXKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456249 | |
| Record name | 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | |
CAS RN |
57598-32-0 | |
| Record name | 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1589017.png)


![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)




